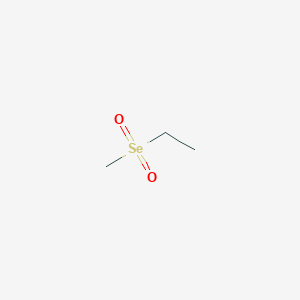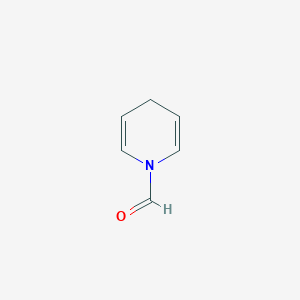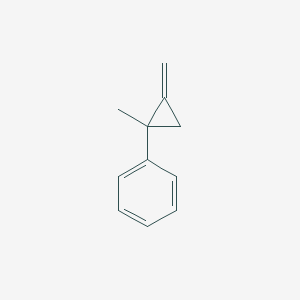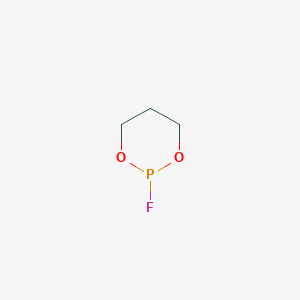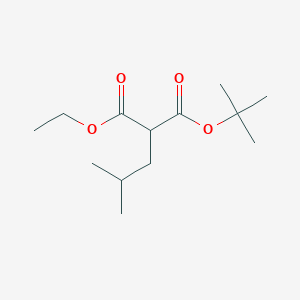
2,2,4-Trimethyloctane-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyloctane-3,6-dione is an organic compound with a unique structure that includes two ketone groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyloctane-3,6-dione typically involves the alkylation of a suitable precursor, followed by oxidation. One common method includes the use of 2,2,4-trimethylpentane as a starting material, which undergoes a series of reactions including halogenation and subsequent oxidation to introduce the ketone groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2,2,4-Trimethyloctane-3,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation often involves reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
2,2,4-Trimethyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 2,2,4-Trimethyloctane-3,6-dione involves its interaction with various molecular targets. The ketone groups can act as electrophilic centers, facilitating nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
相似化合物的比较
2,2,4-Trimethylpentane: A structurally related alkane with similar physical properties but lacking the ketone groups.
2,2,6-Trimethyloctane: Another related compound with a different arrangement of methyl groups.
Uniqueness: 2,2,4-Trimethyloctane-3,6-dione is unique due to the presence of two ketone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems sets it apart from other similar alkanes.
属性
CAS 编号 |
105592-03-8 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
2,2,4-trimethyloctane-3,6-dione |
InChI |
InChI=1S/C11H20O2/c1-6-9(12)7-8(2)10(13)11(3,4)5/h8H,6-7H2,1-5H3 |
InChI 键 |
AYDIYRVGVQJDIX-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CC(C)C(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)

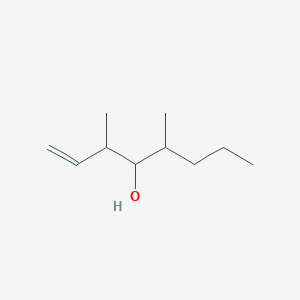
![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

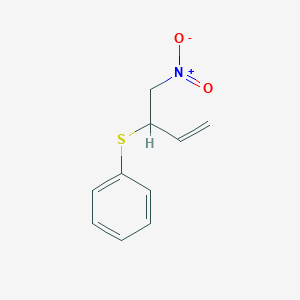
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)

